N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Description
N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure combined with a sulfonamide group, making it an interesting subject for chemical research.
Properties
IUPAC Name |
N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S/c1-12(2)8-18(10-14-7-16-17(3)9-14)22(20,21)19-11-13-4-5-15(19)6-13/h7,9,12-13,15H,4-6,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNRWJMZRRJCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CN(N=C1)C)S(=O)(=O)N2CC3CCC2C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps:
Formation of the 2-azabicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the sulfonamide group: This step often involves the reaction of the bicyclic amine with a sulfonyl chloride under basic conditions.
Attachment of the pyrazolylmethyl group: This can be done via a nucleophilic substitution reaction, where the pyrazole derivative is introduced to the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The sulfonamide group is known for its antibacterial properties, suggesting that this compound could be investigated for potential pharmaceutical applications.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide exerts its effects would depend on its specific application. Generally, the sulfonamide group can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-phosphonamide: Similar structure but with a phosphonamide group.
Uniqueness
The uniqueness of N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide lies in its combination of a bicyclic core with a sulfonamide group, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
